molecular formula C13H11BrN2O2 B2773093 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide CAS No. 1797119-95-9

7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide

Cat. No. B2773093
CAS RN: 1797119-95-9
M. Wt: 307.147
InChI Key: NHKXFCXQVDIOJP-UHFFFAOYSA-N
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Description

7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the category of benzofuran derivatives. This compound has attracted the attention of researchers due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide in lab experiments is its high potency. It has been found to be effective at relatively low concentrations. However, one limitation is that it may have off-target effects, meaning it may interact with other molecules in the body that are not its intended target.

Future Directions

There are several future directions for research on 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy.

Synthesis Methods

The synthesis of 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide involves the reaction of 5-methyl-2-bromo-benzofuran with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to obtain a high yield of the desired product.

Scientific Research Applications

7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide has been studied for its potential use in the development of new drugs. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-7-3-9-5-11(13(17)16-8(2)6-15)18-12(9)10(14)4-7/h3-5,8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXFCXQVDIOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)NC(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide

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